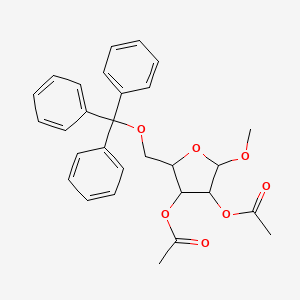![molecular formula C13H12N2O5 B11941980 Methyl {[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetyl]amino}acetate](/img/structure/B11941980.png)
Methyl {[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetyl]amino}acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl {[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetyl]amino}acetate is a chemical compound with the molecular formula C13H12N2O5 and a molecular weight of 276.251 g/mol . It is known for its unique structure, which includes a phthalimide moiety, making it a valuable compound in various scientific research fields.
Métodos De Preparación
The synthesis of Methyl {[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetyl]amino}acetate typically involves the reaction of phthalimide with glycine methyl ester under basic conditions . This reaction results in the formation of the desired compound. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Methyl {[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetyl]amino}acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Methyl {[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetyl]amino}acetate has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of Methyl {[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetyl]amino}acetate involves its interaction with specific molecular targets and pathways. The phthalimide moiety plays a crucial role in its biological activity, allowing it to interact with enzymes and proteins, thereby modulating their functions . The exact pathways and targets may vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Methyl {[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetyl]amino}acetate can be compared with other similar compounds, such as:
Methyl 2-(1,3-dioxoisoindolin-2-yl)acetate: This compound shares a similar structure but differs in its functional groups and reactivity.
N-Phthalyl-DL-alanine: Another compound with a phthalimide moiety, used in different chemical and biological applications.
Methyl 2-(1,3-dioxoisoindolin-2-yl)-3-hydroxypropanoate: A derivative with additional functional groups, leading to different chemical properties and applications.
Propiedades
Fórmula molecular |
C13H12N2O5 |
|---|---|
Peso molecular |
276.24 g/mol |
Nombre IUPAC |
methyl 2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]acetate |
InChI |
InChI=1S/C13H12N2O5/c1-20-11(17)6-14-10(16)7-15-12(18)8-4-2-3-5-9(8)13(15)19/h2-5H,6-7H2,1H3,(H,14,16) |
Clave InChI |
FCYZYMYNUSFBRA-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CNC(=O)CN1C(=O)C2=CC=CC=C2C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



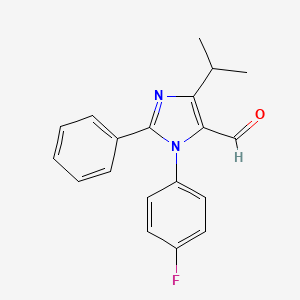
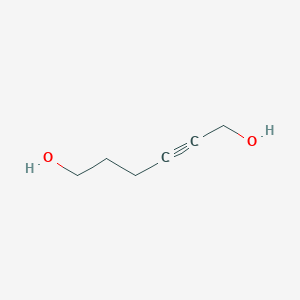

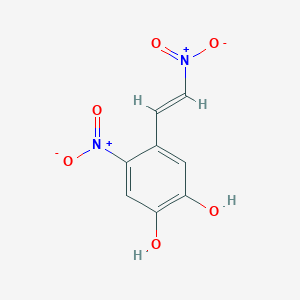

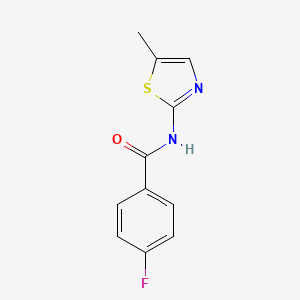
![3-[(2-Methyl-1,3-dioxolan-2-yl)methyl]cyclopentan-1-one](/img/structure/B11941942.png)


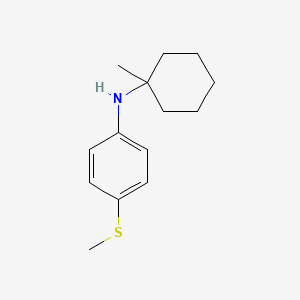

![Ir[p-F(t-Bu)-ppy]3](/img/structure/B11941971.png)
